molecular formula C17H15BrN2O B2504786 7-Bromo-N-(4-methoxybenzyl)quinolin-4-amine CAS No. 1864014-44-7

7-Bromo-N-(4-methoxybenzyl)quinolin-4-amine

Cat. No.: B2504786
CAS No.: 1864014-44-7
M. Wt: 343.224
InChI Key: ZKNLTOUJRWSDFE-UHFFFAOYSA-N
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Description

7-Bromo-N-(4-methoxybenzyl)quinolin-4-amine is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a bromine atom at the 7th position, a methoxybenzyl group at the nitrogen atom, and an amine group at the 4th position of the quinoline ring.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-N-(4-methoxybenzyl)quinolin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The general steps are as follows:

    Starting Materials: The synthesis begins with 7-bromoquinoline and 4-methoxybenzylamine.

    Coupling Reaction: The 7-bromoquinoline undergoes a Suzuki–Miyaura coupling reaction with an appropriate boronic acid derivative in the presence of a palladium catalyst and a base.

    Amine Introduction: The resulting intermediate is then reacted with 4-methoxybenzylamine under suitable conditions to introduce the amine group at the 4th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-N-(4-methoxybenzyl)quinolin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and methoxy groups.

    Coupling Reactions: The quinoline ring can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these

Biological Activity

7-Bromo-N-(4-methoxybenzyl)quinolin-4-amine is a synthetic compound belonging to the quinoline derivatives class, recognized for its diverse biological activities. The structural modifications, particularly the presence of a bromine atom at the 7-position and a methoxybenzyl group, enhance its pharmacological potential. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H16BrNO\text{C}_{17}\text{H}_{16}\text{BrN}\text{O}

The inclusion of bromine and methoxy groups contributes to its lipophilicity and bioavailability, which are crucial for its interaction with biological targets.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. This compound has shown promise in inhibiting various cancer cell lines. For instance, it was tested against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colorectal cancer) cell lines, demonstrating effective cytotoxicity with IC50 values in the low micromolar range .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific proteins associated with tumor growth. Notably, it has been suggested that this compound may act as a BRD4 inhibitor, which is linked to the downregulation of oncogenes such as c-MYC . This inhibition can lead to reduced proliferation and migration of cancer cells.

Comparative Analysis with Similar Compounds

A comparison table highlights the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
6-Bromo-N-(3-difluoromethylphenyl)quinolin-4-amineDifluoromethyl substitution at position 3Anticancer and antimicrobial properties
6-Bromo-N-(2-methylbenzo[d][1,2,3]triazol-5-yl)quinolin-4-amineIncorporates a triazole ringPotential anti-inflammatory effects
5-Bromo-N-(phenyl)quinolin-4-amineSimple phenyl substitutionAntimicrobial activity

The unique combination of bromination and methoxybenzyl substitution in this compound may enhance its selectivity towards specific biological targets compared to these similar compounds .

Case Studies

Several studies have illustrated the efficacy of this compound in preclinical models:

  • In Vitro Studies : A study demonstrated that treatment with this compound resulted in significant apoptosis in HCT116 cells, suggesting potential for colorectal cancer therapy .
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, further supporting its anticancer potential .

Future Directions

The ongoing exploration into the pharmacological applications of this compound suggests potential roles in treating various cancers and possibly other diseases through targeted therapies. Future research should focus on:

  • Mechanistic Studies : Further elucidation of the molecular pathways affected by this compound.
  • Clinical Trials : Transitioning from preclinical findings to clinical settings to evaluate safety and efficacy in humans.

Properties

IUPAC Name

7-bromo-N-[(4-methoxyphenyl)methyl]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O/c1-21-14-5-2-12(3-6-14)11-20-16-8-9-19-17-10-13(18)4-7-15(16)17/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNLTOUJRWSDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C3C=CC(=CC3=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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